Cas no 1203299-20-0 (N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)

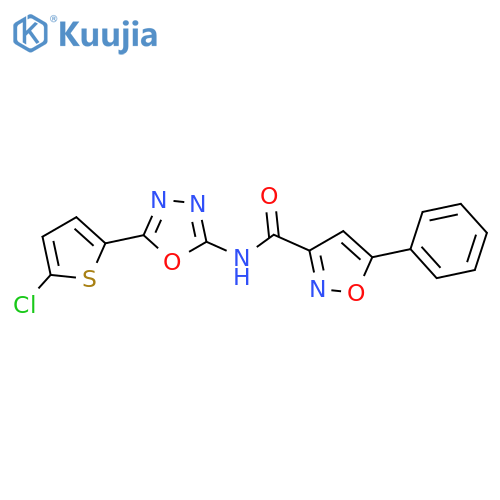

1203299-20-0 structure

商品名:N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide

- 1203299-20-0

- F5773-2912

- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

- VU0520142-1

- N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

- AKOS024518178

-

- インチ: 1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)

- InChIKey: JGYTZJWCIHRZAS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2=NN=C(NC(C3C=C(C4C=CC=CC=4)ON=3)=O)O2)S1

計算された属性

- せいみつぶんしりょう: 372.0083890g/mol

- どういたいしつりょう: 372.0083890g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 122Ų

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5773-2912-15mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-2μmol |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-1mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-30mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-5μmol |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-20mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-5mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-25mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-100mg |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5773-2912-10μmol |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

1203299-20-0 | 10μmol |

$69.0 | 2023-09-09 |

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1203299-20-0 (N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量